An In-depth Technical Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
An In-depth Technical Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
CAS Number: 558442-96-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (trans-4-morpholinocyclohexyl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical identity, physicochemical properties, and a robust synthetic protocol. A significant focus is placed on its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), exploring the rationale behind its use and its contribution to the efficacy of these novel therapeutics. Furthermore, this guide provides essential safety and handling information to ensure its proper use in a laboratory setting.
Introduction: A Versatile Scaffold in Drug Discovery
tert-Butyl (trans-4-morpholinocyclohexyl)carbamate has emerged as a valuable bifunctional molecule in the synthesis of complex pharmaceutical agents. Its structure incorporates a Boc-protected amine on a trans-substituted cyclohexane ring, which is further functionalized with a morpholine moiety. This unique combination of features offers medicinal chemists a versatile scaffold with desirable physicochemical properties. The cyclohexane core provides a degree of rigidity, which can be advantageous in positioning pharmacophores for optimal interaction with biological targets.[1][2] The morpholine group often enhances aqueous solubility and can act as a hydrogen bond acceptor, improving pharmacokinetic profiles. The Boc-protected amine serves as a convenient handle for further chemical elaboration, allowing for the controlled introduction of this fragment into larger molecules.
A particularly impactful application of this compound is in the design of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy.[6][7][] The rigid, yet conformationally defined, nature of the trans-cyclohexyl ring in tert-butyl (trans-4-morpholinocyclohexyl)carbamate makes it an attractive component for PROTAC linkers, influencing the spatial orientation of the two ends of the molecule and facilitating the formation of a productive ternary complex.[]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical is paramount for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 558442-96-9 | [10][11][12] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [10][11] |
| Molecular Weight | 284.39 g/mol | [10] |
| Appearance | White to off-white solid | |
| Boiling Point | 396.3 ± 37.0 °C (Predicted) | |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | |
| Storage | 2-8°C | [13] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1 | [11] |
| InChI | InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18) | [10] |
Synthesis: A Reliable Reductive Amination Protocol
The synthesis of tert-butyl (trans-4-morpholinocyclohexyl)carbamate is most efficiently achieved through a reductive amination reaction between tert-butyl (4-oxocyclohexyl)carbamate and morpholine. This method is widely used for the formation of C-N bonds and is known for its reliability and high yields.
The causality behind this experimental choice lies in the mild and selective nature of the reducing agent, sodium triacetoxyborohydride. It is less reactive towards the ketone starting material compared to other borohydrides, which minimizes the formation of the corresponding alcohol byproduct. The reaction proceeds through the in-situ formation of an iminium ion, which is then readily reduced.
Experimental Protocol
Reaction Scheme:
A schematic of the reductive amination process.
Materials and Reagents:
-
tert-Butyl (4-oxocyclohexyl)carbamate (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (4-oxocyclohexyl)carbamate and dissolve it in anhydrous dichloromethane.
-
Addition of Amine and Catalyst: Add morpholine to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. Monitor the reaction for any exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (trans-4-morpholinocyclohexyl)carbamate.
Application in PROTACs: The Significance of the Linker
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in determining the overall efficacy of the degrader.[6][7][] The length, rigidity, and chemical nature of the linker dictate the ability of the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase.[3][4][5]
The tert-butyl (trans-4-morpholinocyclohexyl)carbamate moiety provides a semi-rigid linker element. The trans-cyclohexane ring restricts conformational flexibility, which can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.[1][2] This can lead to improved potency and selectivity of the degrader. The morpholine group can enhance the solubility and cell permeability of the PROTAC, which are critical parameters for its biological activity.[]
Structure of a PROTAC incorporating the linker.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. While a specific Safety Data Sheet (SDS) for tert-butyl (trans-4-morpholinocyclohexyl)carbamate was not available, the safety precautions for the structurally related tert-butyl carbamate provide a strong basis for safe handling procedures.[14]
Potential Health Effects:
-
Eye: May cause eye irritation.[14]
-
Skin: May cause skin irritation. May be harmful if absorbed through the skin.[14]
-
Ingestion: May cause irritation of the digestive tract. The toxicological properties have not been fully investigated.[14]
-
Inhalation: May cause respiratory tract irritation. The toxicological properties have not been fully investigated.[14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure. Wear appropriate protective clothing, such as a lab coat.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended when handling this material in a poorly ventilated area or when dust is generated.
Handling and Storage:
-
Handling: Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[14] Recommended storage temperature is 2-8°C.[13]
First Aid Measures:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.[14]
-
Skin: In case of contact, flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[14]
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[14]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[14]
Disposal:
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. US EPA guidelines for the classification determination are listed in 40 CFR Parts 261.3. Additionally, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.
Conclusion
tert-Butyl (trans-4-morpholinocyclohexyl)carbamate is a valuable and versatile building block for drug discovery and development. Its well-defined structure, coupled with favorable physicochemical properties, makes it an important tool for medicinal chemists, particularly in the rational design of PROTAC linkers. The synthetic route via reductive amination is robust and scalable. Adherence to proper safety protocols is essential when handling this compound. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers and the building blocks from which they are constructed, such as tert-butyl (trans-4-morpholinocyclohexyl)carbamate, will undoubtedly continue to grow.
References
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. 558442-96-9[tert-Butyl (trans-4-morpholinocyclohexyl)carbamate]- Acmec Biochemical [acmec.com.cn]
- 11. tert-butyl (1r,4r)-4-morpholinocyclohexylcarbamate 95% | CAS: 558442-96-9 | AChemBlock [achemblock.com]
- 12. 558442-96-9|tert-Butyl (trans-4-morpholinocyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 13. chemshuttle.com [chemshuttle.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

